3-(Aminomethyl)-3-ethylpentane hydrochloride
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Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s state (solid, liquid, gas), color, odor, and other physical characteristics .
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to produce it. This can involve a variety of techniques, such as condensation reactions, substitution reactions, or others .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and others .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with acids, bases, oxidizing or reducing agents, and more .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Chemical Synthesis and Structural Analysis
3-(Aminomethyl)-3-ethylpentane hydrochloride is involved in complex chemical syntheses and structural studies. For example, the compound has been used in tandem ring-opening and oximation reactions, yielding products such as ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate. These reactions are crucial in creating new molecules with potential applications in various fields, including pharmacology and materials science. The structure and conformational characteristics of the synthesized products are often analyzed using NMR, X-ray, and molecular dynamics simulation studies, providing insights into their potential applications and behaviors in different environments (Saravanan, Vignesh Babu, & Muthusubramanian, 2007).
Catalysis and Polymerization
Compounds related to this compound play a role in catalytic processes and polymerization. For instance, the compound's derivatives have been used in solvolysis reactions, helping to elucidate mechanisms involving solvent dipolarity, polarizability, and hydrogen bond donor acidity. Understanding these reactions is vital for designing efficient catalytic systems in organic synthesis and polymer chemistry (Albuquerque, Moita, & Gonçalves, 2001).
Conformational and Vibrational Analysis
In-depth studies on the conformation and vibration of molecules related to this compound provide valuable information about their stability and reactivity. For example, research on 3,5-dialkyltetrahydro-4H-thiopyran-4-ones, derived from compounds similar to this compound, has revealed insights into their conformational dynamics, stability, and potential applications in designing new materials or pharmaceuticals (Baeva, Biktasheva, Fatykhov, & Lyapina, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,2-diethylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-4-8(5-2,6-3)7-9;/h4-7,9H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORRFKKLNUOKGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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